molecular formula C13H18N2O B562621 N-Despropyl Ropinirole-d3 CAS No. 1215798-00-7

N-Despropyl Ropinirole-d3

Cat. No. B562621
CAS RN: 1215798-00-7
M. Wt: 221.318
InChI Key: VKDWFHAQOZYATG-FIBGUPNXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Despropyl Ropinirole-d3 (NDR-d3) is an important drug used in laboratory experiments and scientific research. It is a synthetic compound that is used to study the biochemical and physiological effects of dopamine receptor agonists. NDR-d3 is a derivative of the dopamine receptor agonist, ropinirole. It has been used in scientific research for many years, with the aim of understanding the mechanism of action of dopamine agonists and their effects on the body.

Scientific Research Applications

N-Despropyl Ropinirole-d3 is used in scientific research to study the biochemical and physiological effects of dopamine receptor agonists. It has been used to study the effects of dopamine agonists on the brain, including their effects on neurotransmission, behavior, and cognition. N-Despropyl Ropinirole-d3 has also been used to study the effects of dopamine agonists on the cardiovascular system, including their effects on blood pressure and heart rate. Additionally, N-Despropyl Ropinirole-d3 has been used to study the effects of dopamine agonists on the endocrine system, including their effects on hormone production and metabolism.

Mechanism of Action

N-Despropyl Ropinirole-d3 is a dopamine receptor agonist, which means that it binds to and activates dopamine receptors in the body. When N-Despropyl Ropinirole-d3 binds to a dopamine receptor, it causes the receptor to become activated. This activation leads to a cascade of biochemical and physiological effects, including the release of neurotransmitters and hormones, which can then lead to changes in behavior and cognition.
Biochemical and Physiological Effects
N-Despropyl Ropinirole-d3 has been shown to have a variety of biochemical and physiological effects. It has been shown to affect neurotransmission, behavior, and cognition. It has also been shown to affect the cardiovascular system, including its effects on blood pressure and heart rate. Additionally, N-Despropyl Ropinirole-d3 has been shown to affect the endocrine system, including its effects on hormone production and metabolism.

Advantages and Limitations for Lab Experiments

N-Despropyl Ropinirole-d3 has several advantages for use in laboratory experiments. It is a synthetic compound, which means that it is easy to prepare and is not subject to the same regulatory restrictions as other drugs. Additionally, N-Despropyl Ropinirole-d3 is relatively stable, which makes it ideal for long-term experiments. However, N-Despropyl Ropinirole-d3 does have some limitations. It is not as potent as other dopamine receptor agonists, which means that it may not be suitable for experiments that require a high degree of potency. Additionally, N-Despropyl Ropinirole-d3 is not as selective as other dopamine agonists, which means that it may produce off-target effects.

Future Directions

There are several potential future directions for the use of N-Despropyl Ropinirole-d3 in scientific research. One potential direction is to further study the effects of N-Despropyl Ropinirole-d3 on the cardiovascular system. Additionally, N-Despropyl Ropinirole-d3 could be used to study the effects of dopamine agonists on other systems, such as the immune system and the digestive system. N-Despropyl Ropinirole-d3 could also be used to study the long-term effects of dopamine agonists on the body, as well as the effects of different doses of N-Despropyl Ropinirole-d3. Finally, N-Despropyl Ropinirole-d3 could be used to study the effects of dopamine agonists on various diseases, such as Parkinson’s disease and schizophrenia.

Synthesis Methods

N-Despropyl Ropinirole-d3 is synthesized by a process called N-alkylation. This involves the reaction of a primary amine with an alkyl halide in the presence of a strong base. This reaction produces an N-alkylated product, which is then purified and characterized by spectroscopy and chromatography. N-Despropyl Ropinirole-d3 can also be synthesized by a process called N-despropylation. This involves the reaction of an alkyl halide with a primary amine in the presence of a strong base. The reaction produces an N-despropylated product, which is then purified and characterized by spectroscopy and chromatography.

properties

IUPAC Name

4-[2-(3,3,3-trideuteriopropylamino)ethyl]-1,3-dihydroindol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O/c1-2-7-14-8-6-10-4-3-5-12-11(10)9-13(16)15-12/h3-5,14H,2,6-9H2,1H3,(H,15,16)/i1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKDWFHAQOZYATG-FIBGUPNXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNCCC1=C2CC(=O)NC2=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])CCNCCC1=C2CC(=O)NC2=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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